Benzyl N-(5-bromopyrazin-2-YL)carbamate
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Overview
Description
Benzyl N-(5-bromopyrazin-2-YL)carbamate is a chemical compound with the molecular formula C12H10BrN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-bromopyrazin-2-YL)carbamate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(5-bromopyrazin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products Formed: The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrazine ring .
Scientific Research Applications
Benzyl N-(5-bromopyrazin-2-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including anticancer properties.
Medicine: Due to its potential anticancer properties, this compound is being studied for its therapeutic applications in oncology.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-(5-bromopyrazin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It achieves this by binding to and inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the degradation of the extracellular matrix and play a role in cancer metastasis .
Comparison with Similar Compounds
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: This compound is structurally similar to Benzyl N-(5-bromopyrazin-2-YL)carbamate and has been studied for its anticancer properties.
Other Pyrazine Derivatives: Various pyrazine derivatives with different substituents at the 5-position have been synthesized and studied for their biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzyl carbamate group.
Properties
IUPAC Name |
benzyl N-(5-bromopyrazin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-10-6-15-11(7-14-10)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPASGABSJVBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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